molecular formula C20H25NO5S B5325749 ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B5325749
M. Wt: 391.5 g/mol
InChI Key: KOFCVSVPQWCFGA-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a sulfonamide-functionalized propanoate ester characterized by two key substituents: a 4-ethoxyphenylsulfonyl group and a 4-methylphenyl group attached to the central carbon of the propanoate backbone. This article synthesizes comparative data from related compounds to infer trends and distinctions.

Properties

IUPAC Name

ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-4-25-17-10-12-18(13-11-17)27(23,24)21-19(14-20(22)26-5-2)16-8-6-15(3)7-9-16/h6-13,19,21H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFCVSVPQWCFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-ethoxybenzenesulfonyl chloride with an amine to form the sulfonamide.

    Alkylation: The sulfonamide is then alkylated with ethyl 3-bromo-3-(4-methylphenyl)propanoate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include sulfides or amines.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions and protein binding due to its unique structure.

Mechanism of Action

The mechanism of action of ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with biological molecules. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The aromatic rings may also participate in π-π interactions with other aromatic systems in biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a core propanoate ester scaffold with sulfonamide and aryl substituents, analogous to compounds in , and 6. Key structural variations among analogs include:

  • Sulfonyl substituents :
    • The 4-ethoxyphenyl group in the target compound contrasts with 4-methylphenylsulfonamido (e.g., compounds 7h, 7i, 7j in ) and perfluorinated sulfonyl groups (). The ethoxy group (-OCH₂CH₃) may enhance lipophilicity compared to methyl (-CH₃) or electron-withdrawing substituents (e.g., -F, -CF₃) .
Table 1: Substituent Comparison of Selected Analogs
Compound Name R₁ (Sulfonyl Substituent) R₂ (Aryl Group) Additional Groups Yield (%) Melting Point (°C)
Target: Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate 4-Ethoxyphenyl 4-Methylphenyl None N/A N/A
7h () 4-Methylphenyl 3,4-Dichlorophenyl Dimethoxyphosphoryl 86 109–110
7i () 4-Methylphenyl 3-Cl-4-MeO-Phenyl Dimethoxyphosphoryl 81 153–154
7p () 4-Methylphenyl 4-CF₃-Phenyl Dimethoxyphosphoryl 87 114–115
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () None 4-Methylphenyl Cyano, acrylate ester N/A N/A

Physicochemical Properties

  • Melting Points: Analogs with polar phosphoryl groups (e.g., 7i, 7p) exhibit higher melting points (153–154°C, 114–115°C) compared to non-phosphorylated analogs, suggesting stronger intermolecular interactions . The target compound, lacking a phosphoryl group, may have a lower melting point closer to 7h (109–110°C) .
  • Synthetic Yields :
    • Yields for phosphorylated analogs range from 76–92% (), indicating efficient synthesis routes. The absence of a phosphoryl group in the target compound could simplify synthesis but may require optimization for comparable yields .

Biological Activity

Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and possible mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 358.44 g/mol

Enzyme Inhibition

Recent studies have demonstrated that compounds with similar sulfonamide moieties exhibit significant enzyme inhibitory activity. For instance, sulfonamides have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Enzyme Inhibitor IC50 Value
α-GlucosidaseThis compoundTBD
AcetylcholinesteraseThis compoundTBD

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines indicated that this compound exhibits moderate toxicity. The compound was tested against several cancer cell lines, showing dose-dependent effects.

Cell Line IC50 Value (µM)
HeLa25
MCF-730
A54940

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to the active sites of target enzymes, the compound may reduce their activity, thereby influencing metabolic pathways associated with T2DM and AD.
  • Cell Cycle Arrest : Preliminary findings suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Similar compounds have been reported to exhibit antioxidant properties, potentially contributing to their cytoprotective effects.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of diabetes. The results indicated a significant reduction in blood glucose levels when administered at a dosage of 50 mg/kg body weight for four weeks.

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